6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile
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Overview
Description
6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile is a chemical compound with the molecular formula C24H8ClN4 It is known for its unique structure, which includes a pentacene backbone substituted with a chlorine atom and four cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of pentacene derivatives followed by the introduction of cyano groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride to facilitate the chlorination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pentacene derivatives.
Substitution: Various substituted pentacene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile has several scientific research applications:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of novel organic materials with unique electronic properties.
Chemistry: Studied for its reactivity and potential as a building block for more complex organic molecules.
Biology and Medicine: Investigated for its potential biological activity and use in drug discovery.
Mechanism of Action
The mechanism of action of 6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile in organic electronics involves its ability to transport charge carriers (electrons or holes) efficiently. The molecular structure allows for effective π-π stacking interactions, facilitating charge mobility. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
Pentacene: A parent compound with similar electronic properties but lacks the chlorine and cyano substitutions.
6,13-Dihydropentacene: Similar structure but without the cyano groups.
Tetracyanoquinodimethane (TCNQ): Known for its electron-accepting properties, similar to the cyano-substituted pentacene derivatives.
Uniqueness
6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile is unique due to the combination of chlorine and cyano substitutions, which enhance its electronic properties and make it suitable for specific applications in organic electronics and materials science.
Properties
CAS No. |
919273-10-2 |
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Molecular Formula |
C26H11ClN4 |
Molecular Weight |
414.8 g/mol |
IUPAC Name |
6-chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile |
InChI |
InChI=1S/C26H11ClN4/c27-26-24-8-16-5-22(12-30)20(10-28)3-14(16)1-18(24)7-19-2-15-4-21(11-29)23(13-31)6-17(15)9-25(19)26/h1-6,8-9,26H,7H2 |
InChI Key |
YZOSVWQREKNBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C3C=C(C(=CC3=C2)C#N)C#N)C(C4=C1C=C5C=C(C(=CC5=C4)C#N)C#N)Cl |
Origin of Product |
United States |
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